molecular formula C17H11BrClNO2 B1372387 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160265-00-8

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372387
CAS No.: 1160265-00-8
M. Wt: 376.6 g/mol
InChI Key: WKIYLPODYAJLFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in proteomics research for protein labeling and modification .

Biological Activity

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a compound with a quinoline core that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12BrClN2O2C_{17}H_{12}BrClN_{2}O_{2}, with a molecular weight of approximately 367.64 g/mol. The compound features a bromine atom at the 6-position, a methoxy group at the 3-position of the phenyl ring, and a carbonyl chloride group at the 4-position of the quinoline ring.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various arylated quinoline carboxylic acids exhibited significant activity against Mycobacterium tuberculosis (Mtb), with certain derivatives showing IC50 values in the low micromolar range . While specific data on this compound is limited, its structural analogs indicate potential efficacy against bacterial strains.

Anticancer Activity

Research into related quinoline derivatives has shown promising anticancer activities. For instance, derivatives with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 and A549 . The mechanism often involves inhibition of key enzymes or receptors associated with cancer cell proliferation. The presence of halogen substituents, such as bromine, can enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Table 1: Summary of Biological Activities of Quinoline Derivatives

CompoundActivity TypeTargetIC50 Value (µM)Reference
6-Bromo-QCAAntimicrobialMtb< 1
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneAnticancerMCF-742.5
N-Cycloheptylquinoline-2-carboxamideAntimicrobialMtb< 0.5

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or DNA replication. The carbonyl chloride moiety suggests potential reactivity with nucleophiles, which could lead to the formation of biologically active derivatives through acylation reactions.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is closely linked to their chemical structure. Substituents such as bromine and methoxy groups can significantly influence their pharmacological properties. For example:

  • Bromine Substitution : Enhances lipophilicity and may increase biological activity.
  • Methoxy Group : Can improve solubility and bioavailability.

Table 2: Structure-Activity Relationships in Quinoline Derivatives

SubstituentEffect on Activity
BromineIncreased potency against bacteria and cancer cells
MethoxyImproved solubility and potential for enhanced receptor binding

Case Studies

  • Antitubercular Activity : A study demonstrated that certain modified quinolines showed significant inhibition against both replicating and non-replicating forms of Mtb, indicating that structural modifications could lead to enhanced therapeutic profiles .
  • Cytotoxicity in Cancer Models : Compounds structurally related to this compound have been tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity . This suggests that similar mechanisms may be applicable to our compound.

Properties

IUPAC Name

6-bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIYLPODYAJLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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